Norapomorphine

説明

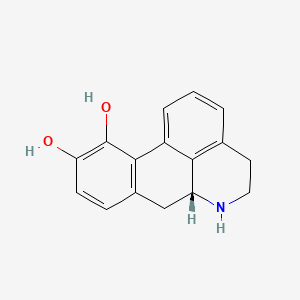

Norapomorphine is a derivative of apomorphine, a well-known non-ergoline dopamine agonist. It is structurally similar to apomorphine but lacks the N-methyl group. This compound has been studied for its potential pharmacological properties, particularly in relation to dopamine receptor activity.

Synthetic Routes and Reaction Conditions:

Traditional Methodology: One common synthetic route involves the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids.

Direct N-Substitution: Another approach involves direct N-substitution on the aporphine backbone.

Industrial Production Methods:

High Yield Conversion: A high yield conversion of N-norapomorphine from apomorphine can be achieved by reacting apomorphine with phenyl chloroformate. This method is efficient and suitable for industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly at the N-position, using various alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced aporphine derivatives.

Substitution: Formation of N-alkyl this compound derivatives.

科学的研究の応用

Neuroimaging Applications

Positron Emission Tomography (PET) Agent

Norapomorphine, specifically in its propyl form (N-11C-propyl-norapomorphine), is being developed as a PET radiotracer for studying dopamine D2-like receptors in vivo. This application is crucial for understanding the dynamics of dopamine in the brain, particularly in conditions such as schizophrenia and Parkinson's disease. The compound exhibits high affinity for D2 receptors, making it suitable for imaging studies that require precise localization of receptor activity .

Binding Affinity Studies

Research indicates that N-11C-propyl-norapomorphine has a binding affinity of approximately 0.27 nmol/L for high-affinity D2 receptors and 26 nmol/L for low-affinity sites. These characteristics allow researchers to differentiate between receptor states and understand the impact of endogenous dopamine on receptor binding .

Pharmacological Research

Dopamine Receptor Agonism

this compound serves as a potent agonist at D2 and D3 dopamine receptors. Studies have shown that it can effectively stimulate dopaminergic pathways, which is vital for understanding its potential therapeutic effects in treating disorders characterized by dopaminergic dysfunction .

Behavioral Studies

In behavioral pharmacology, this compound has been evaluated for its effects on stereotypy and other dopaminergic activities in animal models. The structure-activity relationship studies indicate that modifications to the N-alkyl side chain can enhance its affinity and activity at dopamine receptors . For instance, compounds with an N-cyclopropylmethyl substitution showed superior D2 receptor activity compared to others tested.

Therapeutic Applications

Potential in Treating Gastrointestinal Disorders

Research indicates that this compound may have applications in gastrointestinal health, particularly in reducing gastric secretions associated with duodenal ulcers. In studies where this compound was administered, a significant decrease in cysteamine-induced gastric secretion was observed, suggesting its potential role in ulcer prevention .

Emetic Activity Studies

this compound's emetic properties have been explored in veterinary medicine. For example, l-N-ethylthis compound demonstrated effective emetic activity at very low doses (0.00025 mg/kg), indicating its potential use in inducing vomiting for therapeutic purposes .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details |

|---|---|

| Neuroimaging | Developed as a PET agent to study dopamine receptor dynamics; high affinity for D2 receptors. |

| Pharmacological Research | Acts as a potent agonist at D2/D3 receptors; structural modifications enhance receptor affinity. |

| Therapeutic Applications | Potential use in reducing gastric secretions; effective emetic at low doses. |

作用機序

Norapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen region of the brain is believed to be responsible for its effects on motor control . Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

類似化合物との比較

Apomorphine: A non-ergoline dopamine agonist with similar structure but with an N-methyl group.

N-Substituted Norapomorphines: Compounds with various N-substituents that exhibit different pharmacological properties.

Uniqueness:

Norapomorphine vs. Apomorphine: this compound lacks the N-methyl group, which may result in different pharmacokinetic and pharmacodynamic properties.

N-Substituted Norapomorphines: The specific N-substituents can significantly alter the binding affinity and selectivity for dopamine receptor subtypes, making this compound a versatile scaffold for drug development.

特性

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPQCGZBAVXCGA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20382-69-8 (hydrochloride) | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197286 | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-76-2 | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。